molecular formula C22H18N2O2S B3449477 N-benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide

N-benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No. B3449477
M. Wt: 374.5 g/mol
InChI Key: KLIGFNATWAMILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as CTPI-2, is a novel small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is a member of the indole-based class of drugs which have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Upon activation, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, induces apoptosis in cancer cells, and inhibits the replication of the hepatitis C virus. Additionally, it has been shown to exhibit low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-Benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral activities, low toxicity, and high selectivity towards cancer cells. However, the limitations include the need for further studies to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.

Future Directions

There are several potential future directions for the research and development of N-Benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide. These include the development of new synthetic routes for the compound, the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its efficacy in animal models of disease, and the exploration of its potential as a therapeutic agent for various inflammatory, cancer, and viral diseases. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic efficacy.

Scientific Research Applications

N-Benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to exhibit anti-viral activity by inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

N-benzyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-21(23-13-16-7-2-1-3-8-16)15-24-14-18(17-9-4-5-10-19(17)24)22(26)20-11-6-12-27-20/h1-12,14H,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIGFNATWAMILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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